molecular formula C14H24O B12662573 3-(2-Bornylidene)-2-methylpropanol CAS No. 94291-48-2

3-(2-Bornylidene)-2-methylpropanol

Cat. No.: B12662573
CAS No.: 94291-48-2
M. Wt: 208.34 g/mol
InChI Key: BPFCFJIEYYCEKW-GHXNOFRVSA-N
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Description

3-(2-Bornylidene)-2-methylpropanol is an organic compound with a unique structure that includes a bornylidene group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bornylidene)-2-methylpropanol typically involves the condensation of (2-bornylidene)acetaldehyde with other reagents. One common method is the three-component condensation reaction, where (2-bornylidene)acetaldehyde reacts with 2-naphthylamine and cyclic β-diketones under specific conditions . This reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as boron trifluoride-diethyl ether complex may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bornylidene)-2-methylpropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The bornylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bornylidene)acetaldehyde, while reduction can produce this compound derivatives with different functional groups .

Scientific Research Applications

3-(2-Bornylidene)-2-methylpropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bornylidene)-2-methylpropanol involves its interaction with specific molecular targets. The bornylidene group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bornylidene)-2-methylpropanol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

94291-48-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3Z)-2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol

InChI

InChI=1S/C14H24O/c1-10(9-15)7-12-8-11-5-6-14(12,4)13(11,2)3/h7,10-11,15H,5-6,8-9H2,1-4H3/b12-7-

InChI Key

BPFCFJIEYYCEKW-GHXNOFRVSA-N

Isomeric SMILES

CC(CO)/C=C\1/CC2CCC1(C2(C)C)C

Canonical SMILES

CC(CO)C=C1CC2CCC1(C2(C)C)C

Origin of Product

United States

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